Cas no 2227824-19-1 ((1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol)

(1S)-2,2,2-トリフルオロ-1-[2-(ピロリジン-1-イル)フェニル]エタン-1-オールは、キラルなトリフルオロメチル基を有する光学活性アルコール誘導体です。分子内にピロリジン環と芳香環を併せ持つユニークな構造が特徴で、医薬品中間体や不斉合成のキラルビルディングブロックとして高い有用性を示します。特にトリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が期待できます。立体選択的合成が可能なため、光学純度の高い化合物として精密有機合成において重要な役割を果たします。

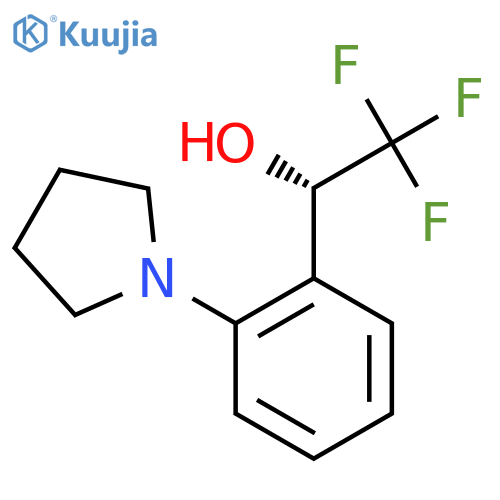

2227824-19-1 structure

商品名:(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol

(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol

- EN300-1952019

- (1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol

- 2227824-19-1

-

- インチ: 1S/C12H14F3NO/c13-12(14,15)11(17)9-5-1-2-6-10(9)16-7-3-4-8-16/h1-2,5-6,11,17H,3-4,7-8H2/t11-/m0/s1

- InChIKey: GBOMBGMALPTSJZ-NSHDSACASA-N

- ほほえんだ: FC([C@H](C1C=CC=CC=1N1CCCC1)O)(F)F

計算された属性

- せいみつぶんしりょう: 245.10274856g/mol

- どういたいしつりょう: 245.10274856g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952019-0.05g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 0.05g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-0.1g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 0.1g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-5.0g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1952019-10.0g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1952019-2.5g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 2.5g |

$2631.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-0.25g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 0.25g |

$1235.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-0.5g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 0.5g |

$1289.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-5g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 5g |

$3894.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-1g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 1g |

$1343.0 | 2023-09-17 | ||

| Enamine | EN300-1952019-10g |

(1S)-2,2,2-trifluoro-1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol |

2227824-19-1 | 10g |

$5774.0 | 2023-09-17 |

(1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

2227824-19-1 ((1S)-2,2,2-trifluoro-1-2-(pyrrolidin-1-yl)phenylethan-1-ol) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量